4'-Hexyl-2-methylpropiophenone
Description
For transparency, this article will address the compounds available in the evidence and highlight critical distinctions from hypothetical analogs like 4'-Hexyl-2-methylpropiophenone.
Properties
IUPAC Name |
1-(4-hexylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-4-5-6-7-8-14-9-11-15(12-10-14)16(17)13(2)3/h9-13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOWXOGZIMDWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hexyl-2-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-hexylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods: Industrial production of 4’-Hexyl-2-methylpropiophenone often involves large-scale batch reactors equipped with temperature control systems and reflux condensers. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistent production of the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4’-Hexyl-2-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous solvents.
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4’-Hexyl-2-methylpropiophenone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Hexyl-2-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s ketone group is highly reactive, allowing it to participate in various biochemical reactions. It can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds from the Evidence
4'-Hydroxy-2'-methylacetophenone
- Synonyms: 4-Hydroxy-2-methylacetophenone, 1-(4-Hydroxy-2-methylphenyl)ethanone .
- Molecular Formula: C9H10O2.
- Key Properties: Contains a hydroxyl (-OH) group at the para position and a methyl (-CH3) group at the ortho position on the acetophenone backbone. Applications: Intermediate in pharmaceutical synthesis (e.g., analgesics, antipyretics) and organic dye production.
3-(4-Methoxyphenyl)-2'-methylpropiophenone
- CAS No.: 898775-46-7 .
- Molecular Formula: C17H18O2.
- Key Properties: Features a methoxy (-OCH3) group on the phenyl ring and a methyl group on the propiophenone structure. Synthesis: High-yield routes via Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl3) .
Hypothetical Comparison with 4'-Hexyl-2-methylpropiophenone
Structural Differences
Physicochemical and Functional Contrasts
Solubility: The hexyl chain in this compound would enhance lipophilicity compared to the polar hydroxyl/methoxy groups in the analogs . Hydroxyl-containing analogs (e.g., 4'-Hydroxy-2'-methylacetophenone) exhibit higher water solubility due to hydrogen bonding .
Reactivity:
- Hydroxyl and methoxy groups participate in electrophilic substitution (e.g., sulfonation, nitration), whereas the hexyl group is inert in such reactions .
- Hexyl chains may stabilize the compound against oxidative degradation compared to electron-donating substituents like -OH or -OCH3.
Applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
